(Z)-methyl 2-(6-methoxy-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
Compounds of this type often belong to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a five-member ring containing four carbon atoms and one sulfur atom . The presence of a methoxy group and a piperidine ring suggests that this compound might have interesting biological activities.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an appropriate thiazole with a methoxy group and a piperidine ring . The exact synthesis would depend on the specific substituents and their positions on the thiazole ring.Scientific Research Applications
Insect Antifeedant Properties
Methyl 2-[(2Z)-2-[(1-methanesulfonylpiperidine-3-carbonyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate: exhibits insect antifeedant properties. Researchers have identified it as an effective deterrent against insect herbivores, particularly in maize (Zea mays) crops . This compound could play a crucial role in integrated pest management strategies to protect agricultural yields.
properties
IUPAC Name |
methyl 2-[6-methoxy-2-(1-methylsulfonylpiperidine-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S2/c1-26-13-6-7-14-15(9-13)28-18(21(14)11-16(22)27-2)19-17(23)12-5-4-8-20(10-12)29(3,24)25/h6-7,9,12H,4-5,8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGJDTWSRYPURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCN(C3)S(=O)(=O)C)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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